Bis(2-iodothiophen-3-yl)methanone
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Overview
Description
Bis(2-iodothiophen-3-yl)methanone: is an organic compound with the molecular formula C₉H₄I₂OS₂. It is a yellow solid that is used in various chemical research applications. The compound is characterized by the presence of two iodine atoms attached to thiophene rings, which are connected through a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-iodothiophen-3-yl)methanone typically involves the reaction of 3-thiophenemethanol with 2-iodo-α-(2-iodo-3-thienyl)-methanol. One common method includes the use of pyridinium chlorochromate as an oxidizing agent in methylene chloride at room temperature for about 10 hours .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Bis(2-iodothiophen-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in methylene chloride.
Reduction: Specific reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atoms.
Scientific Research Applications
Bis(2-iodothiophen-3-yl)methanone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Bis(2-iodothiophen-3-yl)methanone involves its interaction with molecular targets through its iodine and thiophene groups
Comparison with Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
2-Iodothiophene: A related compound with one iodine atom attached to a thiophene ring.
Bis(2-thienyl)methanone: A similar compound without the iodine atoms.
Uniqueness: Bis(2-iodothiophen-3-yl)methanone is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and interactions compared to similar compounds. This makes it a valuable compound for specific research applications where the iodine atoms play a crucial role.
Properties
IUPAC Name |
bis(2-iodothiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4I2OS2/c10-8-5(1-3-13-8)7(12)6-2-4-14-9(6)11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSNWYDMCRRAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)C2=C(SC=C2)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4I2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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